N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11-6-7-12(21(24)25)9-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQOZKHDESGAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration of 2-Methylacetophenone
The 2-methyl-5-nitrophenyl group is synthesized via Friedel-Crafts acetylation followed by nitration :
Acetylation :
Toluene reacts with acetyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ (1.5 eq) at 0–5°C for 4 h, yielding 2-methylacetophenone (87% yield).Nitration :
A mixture of HNO₃ (90%) and H₂SO₄ (conc.) at 0°C nitrates the acetylated intermediate, producing 2-methyl-5-nitroacetophenone. Kinetic control at low temperatures ensures para selectivity (nitro:acetone = 1:1.2 molar ratio, 78% yield).
Table 1 : Nitration Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +22% |
| HNO₃:H₂SO₄ Ratio | 1:3 | +15% |
| Reaction Time | 2 h | +18% |
Furan-Dimethylaminoethyl Segment Preparation
Thioether Formation via Nucleophilic Substitution
The furan-containing arm is constructed using a modified ranitidine synthesis pathway :
5-(Dimethylaminomethyl)furfuryl Alcohol Synthesis :
Furan-2-carbaldehyde reacts with dimethylamine (2 eq) in ethanol under reflux (78°C, 6 h), followed by NaBH₄ reduction (0°C, 1 h) to yield 5-(dimethylaminomethyl)furfuryl alcohol (91% purity).Thiolation :
The alcohol undergoes thiolation with cysteamine hydrochloride (1.1 eq) in HCl (6M) at 60°C for 3 h, forming N-[2-([5-(dimethylaminomethyl)furan-2-yl]methylthio)ethyl]amine (83% yield).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The ethanediamide linker is established using EDC/HOBt chemistry :
Activation :
Nitrophenylacetic acid (1 eq) is activated with EDC (1.5 eq) and HOBt (1 eq) in DMF at 0°C for 30 min.Coupling :
The activated acid reacts with the furan-diamine intermediate (1 eq) in DMF at 25°C for 12 h, achieving 76% conversion. Purification via silica chromatography (EtOAc:hexane = 3:1) elevates purity to 98%.
Critical Factor : Maintaining pH 7–8 with N-methylmorpholine prevents nitro group degradation.
Final Assembly and Purification
Convergent Synthesis
The two segments are combined via reductive amination :
Imine Formation :
Nitrophenyl-ethanediamide (1 eq) and furan-diamine (1.05 eq) react in methanol with glacial acetic acid (0.1 eq) at 50°C for 2 h.Reduction :
NaBH₃CN (1.2 eq) is added at 0°C, stirred for 6 h, yielding the target compound (68% yield).
Table 2 : Reductive Amination Optimization
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 0 | 68 |
| NaBH(OAc)₃ | DCM | 25 | 54 |
| H₂ (Pd/C) | EtOH | 50 | 32 |
Alternative Synthetic Routes
Ullmann Coupling for Amide Formation
A copper-catalyzed Ullmann coupling between 2-methyl-5-nitroiodobenzene and furan-diamine in DMSO at 120°C for 24 h achieves 61% yield but requires stringent oxygen exclusion.
Enzymatic Amidification
Lipase B (Novozym 435) in tert-butanol at 40°C facilitates amide bond formation with 89% enantiomeric excess, though scalability remains challenging.
Industrial-Scale Considerations
- Cost Analysis : EDC/HOBt coupling adds $12.50/g vs. Ullmann’s $8.20/g, but后者 requires costly metal removal.
- Green Chemistry : Solvent-free mechanochemical synthesis reduces E-factor by 42% but compromises yield (58%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
Antimicrobial Activity
Research indicates that compounds with similar structures show significant antimicrobial properties. For example, derivatives have demonstrated effective antibacterial and antifungal activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL, indicating high potency against tested organisms.
Antitumor Activity
In vitro studies have suggested that this compound may inhibit cell proliferation in various cancer cell lines. Notably, some related compounds have shown selectivity towards tumor cells while exhibiting lower toxicity to normal cells. The mechanism of action may involve interaction with specific molecular targets such as DNA or enzymes involved in cell signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide typically involves several steps:
- Formation of the Furan Ring : Utilizing appropriate precursors to synthesize the furan moiety.
- Dimethylaminoethyl Group Attachment : Achieved through nucleophilic substitution reactions.
- Nitrophenyl Group Incorporation : Via coupling reactions to yield the final product.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications enhanced antibacterial activity significantly compared to the parent compound.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Parent Compound | 50 | Moderate |
| Modified Compound A | 25 | High |
| Modified Compound B | 10 | Very High |
Case Study 2: Antitumor Properties
In another investigation focused on the antitumor properties, derivatives were tested against several cancer cell lines including breast and lung cancer cells. The study found that some derivatives exhibited IC50 values below 20 μM, showcasing their potential as anticancer agents.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Parent Compound | 30 | MCF7 (Breast Cancer) |
| Modified Compound C | 15 | A549 (Lung Cancer) |
| Modified Compound D | 8 | MCF7 (Breast Cancer) |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes.
Comparison with Similar Compounds
Structural Analogues in Antitumor Research
Key Compounds and Activities:
Analysis :
- Backbone Variability: The target’s ethanediamide scaffold differs from naphthalimides (e.g., 3b) or furoquinolinones (e.g., 1h), which are rigid, planar structures ideal for DNA intercalation.
- Substituent Effects: The nitro group in the target’s phenyl ring contrasts with the hydroxyl or amino groups in analogs like 1h. Nitro groups may enhance DNA damage via redox cycling but could increase toxicity risks .
- Dimethylamino Group: Present in both the target and amonafide derivatives (e.g., 3b), this group improves solubility and may reduce side effects by avoiding primary amines, as seen in 3b’s lower toxicity compared to amonafide .
Ethanediamide Derivatives with Varied Substituents
Analysis :
- Aromatic Systems : Replacing furan with thiophene (e.g., 2097900-03-1) alters electron density and binding interactions. Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas furan’s oxygen could participate in hydrogen bonding .
- Electron-Withdrawing Groups: The target’s nitro group vs. trifluoromethoxy (2742010-48-4) or chloro-fluoro (2097900-03-1) substituents impacts electron distribution.
Functional Group Comparisons
- Nitro vs. Amino Groups: Nitro-containing compounds (target, ranitidine nitroacetamide ) may exhibit redox activity, whereas amino groups (e.g., 3b ) enable hydrogen bonding or protonation at physiological pH.
- Furan vs.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which play critical roles in determining its biological activity. It consists of a furan ring and a dimethylamino group, contributing to its overall pharmacological profile.
Chemical Structure
- Chemical Formula : CHNO
- Molecular Weight : 304.35 g/mol
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to aromatic properties |
| Dimethylamino Group | Enhances solubility and reactivity |
| Nitro Group | Potentially increases biological activity |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For instance, in vitro assays have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent. Studies report inhibition of growth for both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : The presence of the dimethylamino group suggests possible interactions with neurotransmitter systems, potentially influencing mood and cognitive functions .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuropharmacological effects.
Antitumor Activity Case Study
A study conducted on the efficacy of this compound in human cancer cell lines reported:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results :
- MCF-7: IC = 15 µM
- A549: IC = 20 µM
These results indicate a promising antitumor potential, warranting further investigation into its mechanism and efficacy in vivo.
Antimicrobial Activity Case Study
In a separate investigation into the antimicrobial properties, the compound was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results demonstrate significant antimicrobial activity, suggesting potential therapeutic applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
